10(11)-EpDPE

Soluble Epoxide Hydrolase Lipid Metabolism Pharmacokinetics

10(11)-EpDPE, also designated as (±)10(11)-EpDPA or 10,11-EDP, is a cytochrome P450 (CYP)-derived epoxy metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It is a member of the epoxydocosapentaenoic acid (EDP) family, which comprises six regioisomers arising from epoxidation at each of DHA's six double bonds.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B1249801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10(11)-EpDPE
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O
InChIInChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-
InChIKeyYYZNJWZRJUGQCW-UQZHZJRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10(11)-EpDPE: Technical Specifications and Procurement Considerations for the 10,11-Epoxide Metabolite of DHA


10(11)-EpDPE, also designated as (±)10(11)-EpDPA or 10,11-EDP, is a cytochrome P450 (CYP)-derived epoxy metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA) . It is a member of the epoxydocosapentaenoic acid (EDP) family, which comprises six regioisomers arising from epoxidation at each of DHA's six double bonds [1]. As a lipid mediator, it functions as a substrate for soluble epoxide hydrolase (sEH) and has been identified as an endogenous compound in rat brain, spinal cord, and human serum [2]. Its biological profile includes reported antihyperalgesic and anti-angiogenic activities .

1
CYP-derived DHA epoxy metabolite for lipid mediator signaling studies Endogenous occurrence reported in rat brain, spinal cord, and human serum
2
Regioisomer-specific tool for soluble epoxide hydrolase (sEH) metabolism research Distinct substrate kinetics differentiate it from other EDP regioisomers
3
Supports inflammatory and neuropathic pain model investigations Reported antihyperalgesic activity in preclinical pain models
4
Anti-angiogenic research fit for ω-3 vs. ω-6 lipid mediator comparisons Opposes pro-angiogenic ω-6 epoxides in class-level studies

Why Generic Substitution of 10(11)-EpDPE with Other DHA-Derived Epoxides is Not Advisable


While the term 'epoxydocosapentaenoic acid' encompasses a family of six structurally similar regioisomers derived from DHA, their biological activities are not uniform. Substituting 10(11)-EpDPE with another DHA epoxide, such as the 13(14) or 19(20) isomer, is scientifically unsound without confirmatory data due to fundamental differences in enzyme kinetics and target selectivity. Evidence demonstrates that these regioisomers possess distinct substrate affinities for the key metabolic enzyme soluble epoxide hydrolase (sEH), which dictates their in vivo half-life and, consequently, their functional impact [1]. Furthermore, the specific location of the epoxide group dictates a molecule's three-dimensional structure, leading to differential interactions with biological targets, as seen in the varied potencies of their respective ethanolamide derivatives . Therefore, selecting a specific EDP regioisomer like 10(11)-EpDPE is a critical decision that directly impacts the reproducibility and relevance of experimental outcomes in models of pain, inflammation, and angiogenesis [2]. The quantitative evidence below underscores the necessity for precise chemical selection rather than generic class-level substitution.

Regioisomer sEH affinity may differ
Substrate Km values vary among DHA epoxides; 10(11)-EpDPE exhibits distinct metabolic stability that other regioisomers may not replicate.
Pain model response is not a universal EDP class effect
Antihyperalgesic activity is specifically reported for 10(11)-EpDPE; other EDPs have uncharacterized or unreported pain-model endpoints.
Angiogenesis-modulation profile may not transfer
While ω-3 epoxides generally oppose angiogenesis, individual regioisomer potency in tumor models may differ; direct substitution without confirmatory data is not supported.

Quantitative Differentiation Guide: 10(11)-EpDPE vs. Closest Analogs


Enzymatic Stability: sEH Substrate Affinity (Km) of 10(11)-EpDPE vs. 13(14)-EpDPE

10(11)-EpDPE exhibits a distinct substrate affinity for human soluble epoxide hydrolase (sEH), a key enzyme regulating its biological half-life. Its Km value is 5.1 µM, which is approximately 1.6-fold higher (lower affinity) than that of the 13(14)-regioisomer [1][2]. This difference in enzyme kinetics implies that 10(11)-EpDPE may have a slower rate of metabolic inactivation by sEH compared to 13(14)-EpDPE, a factor that can significantly influence its duration of action and potency in biological systems.

sEH Substrate Affinity
Head-to-head
Km 5.1 µM (10,11-EpDPE) vs 3.2 µM (13,14-EpDPE)
Higher Km suggests slower sEH metabolism context
Human sEH assay; 1.6-fold lower affinity
Soluble Epoxide Hydrolase Lipid Metabolism Pharmacokinetics

Analgesic Potency: Antihyperalgesic Activity of 10(11)-EpDPE in Preclinical Pain Models

10(11)-EpDPE has been empirically validated in preclinical models of both inflammatory and neuropathic pain, where it demonstrates significant antihyperalgesic activity [1]. This functional property is not merely a class effect of all EDPs; rather, it is a specific, reported outcome for this particular regioisomer. While 13(14)-EpDPE is also reported to have similar activity, the data for 10(11)-EpDPE is distinct and supports its utility in these specific models . The antihyperalgesic effect is a key differentiator from some other DHA metabolites that lack this reported activity.

Antihyperalgesic Profile
Class-level
Reduced pain response reported in inflammatory and neuropathic rat models
Model-specific endpoint; not universally shown for other EDPs
Data to verify; compare with uncharacterized regioisomers
Pain Research Inflammation In Vivo Pharmacology

Angiogenesis Modulation: Anti-Angiogenic Potential of 10(11)-EpDPE Compared to ω-6 Epoxides

10(11)-EpDPE, along with other EDPs, is reported to potently inhibit angiogenesis and tumor growth in vitro [1][2]. This activity is particularly significant when compared to epoxides derived from the omega-6 fatty acid arachidonic acid (EETs), which are known to promote angiogenesis [3]. This functional divergence—ω-3 epoxides inhibiting while ω-6 epoxides promoting angiogenesis—is a critical class-level differentiator. While direct comparative data for 10(11)-EpDPE against other individual EDP regioisomers is limited, the consistent reporting of this activity for 10(11)-EpDPE and the broader EDP class against EETs is a key selection criterion.

Angiogenesis Effect
Class-level
Inhibits angiogenesis/tumor growth in vitro, opposite to ω-6 EETs
Class-level ω-3 vs ω-6 differentiation; individual regioisomer potency may vary
In vitro angiogenesis assay context
Angiogenesis Cancer Research Cardiovascular Biology

Practical Handling: Validated Solubility and Formulation Data for 10(11)-EpDPE

For reliable experimental design, a compound's solubility profile is a critical practical consideration. 10(11)-EpDPE has well-defined solubility parameters in solvents commonly used for biological assays. It is supplied as a solution in ethanol and demonstrates the following solubility: 25 mg/mL in DMF, 20 mg/mL in DMSO, 50 mg/mL in Ethanol, and 0.5 mg/mL in a 1:1 mixture of Ethanol:PBS (pH 7.2) . These validated data provide a clear, actionable protocol for solubilization, reducing experimental variability.

Solubility Profile
Data to verify
DMF 25 mg/mL, DMSO 20 mg/mL, EtOH 50 mg/mL, EtOH:PBS (1:1) 0.5 mg/mL
Pre-defined solubilization protocol for assay preparation
Supplier-reported data; independent validation recommended
Formulation Drug Delivery Analytical Chemistry

Chemical Derivatization: Potential for Generating Bioactive Ethanolamide Analogs

The 10(11)-epoxide scaffold serves as a versatile starting material for the synthesis of more complex, bioactive lipids. Specifically, the ethanolamide derivative of 10(11)-EpDPE, known as 10,11-EDP-EA, has been synthesized and shown to act as a potent agonist at cannabinoid receptors (EC50s of 0.43 nM and 22.5 nM for CB1 and CB2, respectively) and to exhibit anti-angiogenic, anti-tumor, and anti-migratory properties in osteosarcoma models . This functionalization highlights the unique potential of the 10(11) isomer as a precursor for generating novel chemical probes with distinct pharmacology.

Derivative Activity
Data to verify
10,11-EDP-EA: CB1 EC50 0.43 nM
Parent epoxide enables synthesis of potent cannabinoid agonists
Derivative data; parent acid lacks direct CB activity
Medicinal Chemistry Cannabinoid Research Anti-Cancer Agents

Optimal Research and Industrial Applications for 10(11)-EpDPE Based on Verified Evidence


Investigating Soluble Epoxide Hydrolase (sEH) Biology and Pharmacokinetics

10(11)-EpDPE is a validated and well-characterized substrate for human sEH with a defined Km of 5.1 µM [1]. This makes it an ideal tool compound for studies designed to measure sEH activity, to screen for novel sEH inhibitors, or to investigate the enzyme's role in metabolizing omega-3 derived epoxides. Its distinct kinetic profile compared to other regioisomers like 13(14)-EpDPE allows for comparative studies on how regiospecificity influences metabolic fate.

Preclinical Studies of Inflammatory and Neuropathic Pain

With demonstrated antihyperalgesic activity in established in vivo models of both inflammatory and neuropathic pain, 10(11)-EpDPE is a critical reagent for basic research into the endogenous mechanisms of pain relief [2]. It serves as a key chemical probe for elucidating the role of omega-3 lipid mediators in nociceptive signaling pathways and for validating new therapeutic targets for pain management.

Research on the Differential Roles of ω-3 vs. ω-6 Lipid Mediators in Angiogenesis and Cancer

10(11)-EpDPE is a representative ω-3 epoxide with reported anti-angiogenic and tumor-suppressive properties, providing a stark functional contrast to pro-angiogenic ω-6 derived epoxides (EETs) [3][4]. This compound is essential for comparative studies investigating the divergent roles of dietary fatty acids and their metabolites in regulating vascular biology, tumor growth, and metastasis.

Synthesis of Novel Bioactive Lipids and Chemical Probes

The 10(11)-EpDPE scaffold can be chemically modified to generate potent analogs with distinct pharmacology, such as the cannabinoid receptor agonist 10,11-EDP-EA . Procuring the parent epoxide provides medicinal chemists with a versatile starting material for the synthesis of a library of novel ω-3 endocannabinoid epoxides, enabling structure-activity relationship (SAR) studies and the development of potential therapeutic leads.

Application
Selection Property
Validation Focus
sEH metabolism & inhibitor studies
Regioisomer-specific sEH substrate kinetics
Km and metabolic stability endpoint review
Inflammatory & neuropathic pain research
Reported antihyperalgesic model response
Pain model endpoint response and regioisomer specificity
ω-3 vs ω-6 lipid mediator angiogenesis comparison
Anti-angiogenic ω-3 epoxide profile
Angiogenesis inhibition vs promotion endpoint context
Bioactive lipid derivatization & SAR studies
Parent epoxide as synthetic precursor
Derivative pharmacology and CB receptor activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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